Amino(1-cyclopenten-1-yl)acetic acid
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Overview
Description
Amino(1-cyclopenten-1-yl)acetic acid is an organic compound with the molecular formula C7H11NO2. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by an amino group and a cyclopentenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(1-cyclopenten-1-yl)acetic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Amino(1-cyclopenten-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Amino(1-cyclopenten-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Amino(1-cyclopenten-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the cyclopentenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic acid: A compound with a similar structure but a cyclopropane ring instead of a cyclopentene ring.
Indole-3-acetic acid: A compound with an indole ring and an acetic acid moiety, known for its role as a plant hormone.
Uniqueness
Amino(1-cyclopenten-1-yl)acetic acid is unique due to its cyclopentenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61996-18-7 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-amino-2-(cyclopenten-1-yl)acetic acid |
InChI |
InChI=1S/C7H11NO2/c8-6(7(9)10)5-3-1-2-4-5/h3,6H,1-2,4,8H2,(H,9,10) |
InChI Key |
IBKAAQVFRPAZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C(C(=O)O)N |
Origin of Product |
United States |
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